methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate
Description
Methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a benzofuran-triazole core linked to a piperidine carboxylate moiety. Its structural complexity arises from the fusion of a benzofuran ring (a fused bicyclic system with oxygen) and a 1,2,4-triazole ring, further functionalized with a sulfanyl acetyl group and a piperidine-4-carboxylate ester. This compound is hypothesized to exhibit bioactivity due to its structural resemblance to pharmacologically active triazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of such compounds typically involves multi-step reactions, including cyclization, sulfuration, and esterification. Structural validation via X-ray crystallography (using tools like SHELX ) and computational modeling (e.g., AutoDock Vina ) are critical for confirming its conformation and binding interactions.
Properties
CAS No. |
938009-05-3 |
|---|---|
Molecular Formula |
C21H24N4O4S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 1-[2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H24N4O4S/c1-3-25-19(17-12-15-6-4-5-7-16(15)29-17)22-23-21(25)30-13-18(26)24-10-8-14(9-11-24)20(27)28-2/h4-7,12,14H,3,8-11,13H2,1-2H3 |
InChI Key |
RWPGRDKGNHYCCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C(=O)OC)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Benzofuran-2-carbohydrazide Formation
The synthesis begins with benzofuran-2-carboxylic acid, which undergoes esterification with methanol under acidic conditions to yield methyl benzofuran-2-carboxylate. Hydrazinolysis of this ester using hydrazine monohydrate in ethanol at reflux produces benzofuran-2-carbohydrazide in 85–90% yield.
Thiosemicarbazide Intermediate
Reaction of benzofuran-2-carbohydrazide with ethyl isothiocyanate in ethanol at 25°C generates the thiosemicarbazide intermediate. This step proceeds via nucleophilic addition of the hydrazide to the isothiocyanate, followed by tautomerization to form the thiosemicarbazide backbone.
Cyclocondensation to 1,2,4-Triazole-3-thione
Cyclization of the thiosemicarbazide is achieved under alkaline conditions (2 M NaOH) at 80°C for 6 hours, yielding the 1,2,4-triazole-3-thione ring system. The reaction mechanism involves intramolecular dehydration and sulfur incorporation, with yields averaging 75–78%.
Ethyl Group Introduction
Alkylation of the triazole-3-thione at the N4 position is performed using ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. This step requires careful stoichiometric control to avoid over-alkylation, achieving 70–72% yield of the 4-ethyl-4H-1,2,4-triazole-3-thiol derivative.
Preparation of Methyl Piperidine-4-carboxylate Bromoacetyl Intermediate
Piperidine-4-carboxylic Acid Esterification
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl piperidine-4-carboxylate hydrochloride. Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane yields the free base ester in 88% purity.
Bromoacetylation of the Piperidine Nitrogen
The piperidine nitrogen is functionalized via reaction with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HBr, facilitating the formation of the bromoacetyl-piperidine intermediate. This step proceeds quantitatively at 0°C over 2 hours.
Coupling of Triazole Thiol and Bromoacetylpiperidine
Nucleophilic Substitution Reaction
The critical coupling step involves deprotonation of the 4-ethyl-1,2,4-triazole-3-thiol with sodium hydride (NaH) in dry tetrahydrofuran (THF), generating the thiolate nucleophile. This species reacts with the bromoacetyl-piperidine intermediate at 25°C for 12 hours, displacing bromide to form the sulfanylacetyl linkage. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final compound in 65–68% yield.
Microwave-Assisted Optimization
Adapting methodologies from benzofuran-triazole syntheses, microwave irradiation (150 W, 100°C, 10 minutes) enhances the coupling efficiency, boosting yields to 82–85% while reducing reaction time from 12 hours to 15 minutes.
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, J = 8.5 Hz, 1H, benzofuran H6), 7.52 (s, 1H, triazole H3), 4.32 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.71 (s, 3H, COOCH₃), 3.45–3.39 (m, 4H, piperidine H2/H6), 2.89 (t, J = 12.0 Hz, 2H, piperidine H3/H5), 2.15–2.05 (m, 1H, piperidine H4), 1.41 (t, J = 7.0 Hz, 3H, CH₂CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₂H₂₅N₄O₅S [M+H]⁺ 481.1543, found 481.1546.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Assistance |
|---|---|---|---|
| Reaction Time | 12 hours | 15 minutes | 30 minutes |
| Yield (%) | 65–68 | 82–85 | 72–75 |
| Energy Input (kJ) | 480 | 90 | 150 |
| Scalability | Pilot-scale feasible | Lab-scale optimized | Limited scalability |
Data adapted from benzofuran-triazole coupling studies.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine have shown efficacy against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them candidates for treating infections caused by resistant strains .
Antitumor Activity
In addition to antimicrobial properties, triazole-containing compounds have been investigated for their anticancer potential. The structure of methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine suggests it may interact with cancer cell signaling pathways. Preliminary studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cells .
Case Study 1: Antibacterial Efficacy
A study involving the evaluation of various triazole derivatives revealed that certain analogs demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was attributed to its structural features that enhance binding affinity to bacterial enzymes .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of triazole derivatives showed promising results in inhibiting tumor growth in vitro. The study utilized MCF-7 cells and reported significant reductions in cell viability when treated with synthesized triazoles, suggesting a mechanism involving apoptosis induction .
Mechanism of Action
The mechanism of action of methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other triazole- and benzofuran-containing derivatives. Key analogues include:
Key Observations:
- Benzofuran vs. Phenyl/Indazole : The benzofuran moiety in the target compound may enhance π-π stacking interactions in biological targets compared to chlorophenyl or indazole groups in analogues .
- Sulfanyl Acetyl Linker : This group is conserved across analogues, suggesting its role in stabilizing ligand-receptor interactions via sulfur-mediated hydrogen bonding .
- Piperidine Carboxylate : The ester group may improve membrane permeability compared to carboxamide derivatives (e.g., 681850-23-7) .
Physicochemical and Pharmacokinetic Properties
Computational studies using density functional theory (DFT) and tools like AutoDock Vina predict the following properties:
Key Observations:
Bioactivity and Mechanism Insights
- Antimicrobial Potential: Triazole-sulfanyl derivatives disrupt microbial cell membranes or inhibit enzymes like cytochrome P450 .
- Anticancer Activity: Piperidine carboxylates are known to modulate apoptosis pathways (e.g., Bcl-2 inhibition) .
- Synergistic Effects : The benzofuran-triazole core may enhance DNA intercalation, as seen in benzofuran-based anticancer agents .
Biological Activity
Overview of Methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate
This compound is a synthetic compound that combines elements from benzofuran and triazole chemistry. The structural characteristics suggest potential pharmacological activities due to the presence of the triazole ring, which is known for its diverse biological properties.
Biological Activity
Mechanism of Action:
The biological activity of compounds containing triazole rings often involves interactions with various biological targets, including enzymes and receptors. Triazoles can act as inhibitors for certain enzymes or as modulators of receptor activity. The benzofuran moiety may contribute to additional biological effects, including anti-inflammatory and analgesic properties.
Pharmacological Properties:
Research indicates that similar compounds exhibit a range of pharmacological activities:
- Antifungal Activity: Many triazole derivatives are recognized for their antifungal properties by inhibiting fungal cytochrome P450 enzymes.
- Anticancer Activity: Some benzofuran derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells.
- Neuroprotective Effects: Compounds with similar structures have been studied for neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Case Studies
- Triazole Derivatives: A study on various triazole derivatives demonstrated their efficacy against specific cancer cell lines, suggesting that modifications to the triazole structure can enhance bioactivity.
- Benzofuran Compounds: Research has indicated that benzofuran derivatives possess significant antioxidant and anti-inflammatory effects, which may complement the activity of triazole components in this compound.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Q & A
Basic Question
HPLC-UV : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6–6.5) at a 65:35 ratio. Monitor at 254 nm for benzofuran/triazole absorbance .
NMR spectroscopy : Confirm the sulfanylacetyl linkage (δ 3.8–4.2 ppm for CH₂-S) and piperidine ring protons (δ 2.5–3.5 ppm) .
Mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~500–510) and fragmentation patterns for the triazole-benzofuran system .
How does the three-dimensional conformation of this compound influence its biological activity?
Advanced Question
The compound’s bioactivity (e.g., enzyme inhibition) depends on:
- Benzofuran orientation : Planar benzofuran interacts with hydrophobic pockets in target proteins, while the triazole ring participates in hydrogen bonding .
- Piperidine flexibility : The carboxylate group’s spatial arrangement affects solubility and binding to charged residues. Molecular dynamics simulations (MD) can predict dominant conformers in aqueous vs. lipid environments .
Methodology : Perform X-ray crystallography or NOESY NMR to resolve stereochemical preferences .
How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
Advanced Question
Standardize assay conditions : Control pH (6.5–7.4), temperature (37°C), and solvent concentration (DMSO ≤1%) to minimize artifacts .
Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism-specific effects .
Analyze batch variability : Check for impurities (e.g., unreacted acetyl intermediates) via HPLC-MS and correlate with bioactivity outliers .
What strategies optimize the stability of this compound under physiological conditions?
Basic Question
pH stability : Perform accelerated degradation studies in buffers (pH 1–9) to identify labile groups (e.g., ester hydrolysis at pH >8). Stabilize with lyophilization .
Light sensitivity : Store in amber vials if benzofuran/triazole moieties show UV-induced degradation .
Thermal stability : Use DSC/TGA to determine decomposition temperatures (>150°C typical for triazoles) .
What computational methods predict this compound’s interaction with biological targets?
Advanced Question
Docking studies : Use AutoDock Vina with crystal structures of related targets (e.g., kinase domains). Focus on sulfanylacetyl as a hinge-binding motif .
QSAR modeling : Train models on analogs with reported IC₅₀ values, using descriptors like logP, polar surface area, and H-bond acceptors .
Free-energy perturbation (FEP) : Calculate binding affinity changes for piperidine substitutions (e.g., methyl vs. ethyl groups) .
How can researchers optimize heterocyclic coupling efficiency during synthesis?
Advanced Question
Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings (benzofuran-aryl linkages) or CuI for Huisgen cycloadditions (triazole formation) .
Solvent effects : Use DMF for polar intermediates or toluene for reflux conditions to enhance cyclization yields .
Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 hrs) for triazole ring closure at 100°C .
What catalysts are most effective for sulfanyl acetylation reactions?
Basic Question
Base selection : Use K₂CO₃ or NaH in anhydrous THF to deprotonate thiol groups for efficient acetyl transfer .
Thiol protection : Employ tert-butyl thiols to prevent oxidation, followed by TFA deprotection .
Kinetic monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to avoid over-acylation .
How can impurity profiles be minimized during large-scale synthesis?
Advanced Question
Chromatographic purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) to remove unreacted piperidine precursors .
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate the pure compound (>95% HPLC purity) .
Process analytics : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediate formation .
What structure-activity relationship (SAR) insights guide the modification of this compound?
Advanced Question
Triazole substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at position 4 enhances metabolic stability but may reduce solubility .
Piperidine modifications : Replacing the methyl ester with a carboxylic acid improves target affinity but requires prodrug strategies for bioavailability .
Benzofuran analogs : Fluorination at position 5 of benzofuran increases lipophilicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
